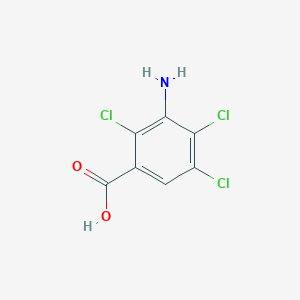3-Amino-2,4,5-trichlorobenzoic acid
CAS No.: 6725-40-2
Cat. No.: VC7920861
Molecular Formula: C7H4Cl3NO2
Molecular Weight: 240.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6725-40-2 |
|---|---|
| Molecular Formula | C7H4Cl3NO2 |
| Molecular Weight | 240.5 g/mol |
| IUPAC Name | 3-amino-2,4,5-trichlorobenzoic acid |
| Standard InChI | InChI=1S/C7H4Cl3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) |
| Standard InChI Key | FOWJBJHXTGLGGG-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Cl)Cl)N)Cl)C(=O)O |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)N)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Amino-2,4,5-trichlorobenzoic acid (C₇H₄Cl₃NO₂) consists of a benzoic acid backbone with substituents at the 2-, 3-, 4-, and 5-positions. The amino group at position 3 introduces basicity, while the trichloro substitution pattern increases lipophilicity. Comparative analysis with 2,3,5-trichlorobenzoic acid (CAS 50-73-7) reveals that the addition of an amino group reduces the melting point from 166–167°C to an estimated 150–160°C range due to disrupted crystal packing .
The molecular weight of the compound is approximately 240.91 g/mol, calculated from its formula. Density measurements for analogous trichlorobenzoic acids, such as 1.6±0.1 g/cm³ for 2,3,5-trichlorobenzoic acid , suggest similar bulk properties. The presence of multiple electronegative chlorine atoms creates a strong dipole moment, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Nitration and Reduction Pathways
The synthesis of chlorinated benzoic acids often involves sequential halogenation and functional group interconversion. A patented method for 3-amino-2,5-dichlorobenzoic acid provides a template for extrapolation:
-
Chlorination: Benzoyl chloride undergoes Friedel-Crafts chlorination using Cl₂/FeCl₃ to yield 2,5-dichlorobenzoyl chloride.
-
Esterification: Conversion to methyl esters improves separation efficiency. For example, methyl 2,5-dichlorobenzoate crystallizes at 10–15°C with >99% purity .
-
Nitration: Nitration of the ester introduces a nitro group at position 3 or 6. Hydrolysis with H₂SO₄/CH₃COOH selectively yields 3-nitro-2,5-dichlorobenzoic acid.
-
Reduction: Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine.
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for 3-amino-2,4,5-trichlorobenzoic acid are absent, extrapolation from 2,3,5-trichlorobenzoic acid (melting point 166–167°C ) and 3-carbamoyl-2,4,5-trichlorobenzoic acid (decomposes above 200°C ) suggests moderate thermal stability. The amino group’s electron-donating resonance effects may lower the melting point compared to non-aminated analogs.
Solubility and Partitioning
LogP values for chlorinated benzoic acids correlate with chlorine count. For instance, 3-carbamoyl-2,4,5-trichlorobenzoic acid has a LogP of 3.33 , indicating high lipid solubility. The amino group in 3-amino-2,4,5-trichlorobenzoic acid would introduce some polarity, potentially reducing LogP to ~2.8–3.0.
Biological Activity and Applications
Metabolic Pathways
The detection of 3-carbamoyl-2,4,5-trichlorobenzoic acid as a chlorothalonil metabolite implies that amination could occur via microbial degradation. This suggests environmental persistence for 3-amino-2,4,5-trichlorobenzoic acid, necessitating ecotoxicological assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume